(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidinone derivatives, including (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, often involves cyclization reactions and modifications of pyrrolidine precursors. A practical and improved synthesis method using sodium borohydride as the reducing agent has been reported to enhance the conversion and purification of the product, proving to be efficient and suitable for industrialization (Shang Zhi-cai, 2005). Additionally, diastereoselective approaches and novel cycloaddition reactions have been developed to produce substituted pyrrolidinones with specific stereochemistry, further expanding the synthetic versatility of these compounds (Changmei Si et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrrolidinone derivatives, including (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, has been extensively studied using various spectroscopic techniques and crystallography. These studies reveal the compound's conformation, hydrogen bonding patterns, and crystal packing, providing insights into its reactivity and interactions with other molecules. For instance, single-crystal X-ray diffraction analysis has been utilized to characterize the crystal structure of related pyrrolidinone compounds, shedding light on the molecular arrangements and supramolecular structures formed through intermolecular hydrogen bonds (Fu et al., 2006).
Chemical Reactions and Properties
Pyrrolidinone derivatives, including (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, exhibit a wide range of chemical reactions, primarily due to the reactivity of the pyrrolidinone ring and the hydroxymethyl group. These reactions include acylation, alkylation, and condensation, leading to the formation of complex molecules with diverse functional groups. The reactivity of the pyrrolidinone ring also facilitates the synthesis of heterocyclic compounds and bioactive molecules, demonstrating the compound's significance in medicinal chemistry and drug development (F. Amer et al., 2008).
Physical Properties Analysis
The physical properties of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, such as solubility, melting point, and boiling point, are crucial for its application in chemical syntheses and industrial processes. These properties are influenced by the compound's molecular structure and the presence of functional groups, affecting its behavior in different solvents and under various temperature conditions. Research on related pyrrolidinone compounds provides valuable information on their physical characteristics, aiding in the optimization of reaction conditions and the selection of appropriate solvents for synthesis (Jean-François Morizur & L. Mathias, 2007).
Chemical Properties Analysis
The chemical properties of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, such as acidity, basicity, and reactivity towards various reagents, play a significant role in its application in organic synthesis. The compound's ability to undergo a range of chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Studies on the chemical reactions and mechanisms involving pyrrolidinone derivatives highlight the compound's versatility and potential for creating complex molecular architectures (Yixin Zhang et al., 2018).
Scientific Research Applications
Catalytic Asymmetric Oxidation Reactions : This compound stabilizes polymers that are useful in catalytic asymmetric oxidation reactions of cycloalkanediols and alkenes, enhancing their effectiveness (Hao et al., 2016).
Controlled Hydrolysis of Aryltellurium Trichlorides : It plays a role in the controlled hydrolysis of aryltellurium trichlorides, leading to the formation of molecular adducts with strong hydrogen-bonding interactions (Misra et al., 2011).
Influenza Neuraminidase Inhibition : The novel structural template of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone has been utilized to develop potent benzoic acid inhibitors of influenza neuraminidase (Brouillette et al., 1999).
Study of Pyrrolidine Structures : Its synthesis is useful for studying the structure of pyrrolidines and their derivatives (Shaameri et al., 2013).
Determination of Enantiomeric Composition of Alcohols : A related reagent, 5(R)-methyl-1-(chloromethyl)-2-pyrrolidinone, can be used for determining the enantiomeric composition of alcohols with a stereogenic center (Smith et al., 1994).
Applications in Surfactants, Pharmaceuticals, Dispersants, and Solvents : Pyrrolidinones, including (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, have various applications such as in the formulation of surfactants, as pharmaceutical intermediates, dispersants, and solvents (Xu et al., 2017).
Determination of Absolute Configuration : Chiral pyrrolidine derivatives like this compound are used in scientific research for the determination of absolute configuration (Nagasaka & Imai, 1997).
properties
IUPAC Name |
(5R)-5-(hydroxymethyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-3-4-1-2-5(8)6-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBJEFOCIRXQKH-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427824 | |
Record name | D-Pyroglutaminol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone | |
CAS RN |
66673-40-3 | |
Record name | D-Pyroglutaminol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-5-(Hydroxymethyl)-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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